molecular formula C27H27BrN2O5 B12032890 [4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 765910-94-9

[4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12032890
CAS No.: 765910-94-9
M. Wt: 539.4 g/mol
InChI Key: KPDZPYCPWICCTA-WKULSOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound that features a variety of functional groups, including bromine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the hydrazone: The reaction between 4-bromo-2-formylphenyl and 2-(5-methyl-2-propan-2-ylphenoxy)acetohydrazide under acidic conditions to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

    Oxidation: Formation of 4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoic acid.

    Reduction: Formation of 4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinyl]methyl]phenyl 4-methoxybenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate would depend on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The hydrazone moiety could play a role in binding to metal ions or forming hydrogen bonds with biological targets, while the bromine and methoxy groups could influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate: This compound is similar in structure but has a chlorine atom instead of a methoxy group.

    [4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-hydroxybenzoate: This compound has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in [4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.

Properties

CAS No.

765910-94-9

Molecular Formula

C27H27BrN2O5

Molecular Weight

539.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H27BrN2O5/c1-17(2)23-11-5-18(3)13-25(23)34-16-26(31)30-29-15-20-14-21(28)8-12-24(20)35-27(32)19-6-9-22(33-4)10-7-19/h5-15,17H,16H2,1-4H3,(H,30,31)/b29-15+

InChI Key

KPDZPYCPWICCTA-WKULSOCRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.